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Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Documentation Hub

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  • Product: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
  • CAS: 1803571-59-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate: A Core Starting Material in Modern Drug Synthesis

Introduction: The Strategic Importance of the 6-Azaindole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The azaindole scaffold, a bioisosteric analogue of both indole and purine systems, stands out in this regard.[1] By strategically replacing a carbon with a nitrogen atom in the indole ring, chemists can modulate critical physicochemical properties such as potency and solubility, while also creating novel intellectual property.[1]

Among the various isomers, the 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a versatile pharmacophore employed in the development of targeted therapies.[2][3] This guide focuses on a key derivative, Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate , a pivotal starting material for synthesizing complex therapeutic agents. We will explore its synthesis, characterization, and application, providing field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Core Intermediate

The construction of the 6-azaindole core, particularly with the desired acetate side chain at the C3 position, requires careful strategic planning. The electron-deficient nature of the integrated pyridine ring often renders classic indole syntheses less effective than for their carbocyclic counterparts.[1] However, several robust methods have been developed and optimized.

The Fischer Indole Synthesis: A Classic Approach Adapted

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of heterocyclic chemistry.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5] While challenging for azaindoles, this method can be successfully applied with specific modifications.

Causality Behind the Method: The reaction proceeds through the formation of a hydrazone, which tautomerizes to an enamine. A critical[6][6]-sigmatropic rearrangement, followed by cyclization and ammonia elimination, yields the aromatic indole ring.[4][5] For 6-azaindoles, the key is to use a pyridylhydrazine precursor. The reaction is often facilitated by electron-donating groups on the pyridine ring, though this is not always feasible.[7]

Fischer_Indole_Synthesis cluster_start Starting Materials Py_Hydrazine Pyridylhydrazine Hydrazone Hydrazone Formation Py_Hydrazine->Hydrazone + Keto_Ester Keto-Ester (e.g., Dimethyl 2-ketosuccinate) Keto_Ester->Hydrazone Acid Catalyst (e.g., H₂SO₄, PPA) Enamine Tautomerization (Enamine Intermediate) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization (Ammonia Elimination) Rearrangement->Cyclization Final_Product Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Cyclization->Final_Product

Figure 1: General workflow for the Fischer Indole Synthesis of the target 6-azaindole.

Alternative and Modern Synthetic Routes

Given the potential for low yields with the Fischer synthesis, other methods have proven more productive for certain azaindole derivatives.[1]

  • The Bartoli Reaction: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent and is particularly effective for synthesizing substituted azaindoles.[1]

  • Palladium-Catalyzed Reactions: Modern synthetic chemistry offers powerful tools for constructing heterocyclic systems. Tandem reactions, such as Sonogashira coupling followed by intramolecular cyclization, provide a highly versatile route to the 6-azaindole core from appropriately substituted pyridine precursors.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from principles of azaindole synthesis.

Step 1: Hydrazone Formation

  • To a stirred solution of 4-hydrazinopyridine (1.0 equiv) in ethanol at 0 °C, add dimethyl 2-ketosuccinate (1.05 equiv).

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Concentrate the mixture under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.

Step 2: Cyclization and Aromatization

  • Add the crude hydrazone to polyphosphoric acid (PPA) at 80 °C under a nitrogen atmosphere.

  • Increase the temperature to 120 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide (NaOH) until pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate.

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the final compound.

Analysis Expected Data
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the methylene (-CH₂-) group, and a singlet for the methyl ester (-OCH₃) protons. A broad singlet for the pyrrole N-H is also expected.[8][9]
¹³C NMR Distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused heterocyclic system, the methylene carbon, and the methyl ester carbon.[8][9]
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₀H₁₀N₂O₂ = 190.2 g/mol ).

Part 2: Application as a Starting Material in Drug Synthesis

The true value of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate lies in its utility as a versatile building block for high-value pharmaceutical agents. Its structure allows for multiple points of modification, including N-alkylation of the pyrrole, functionalization of the pyridine ring, and transformation of the acetate side chain.

Case Study: Synthesis of BET Bromodomain Inhibitors (e.g., Mivebresib)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins are key epigenetic regulators and are considered important targets for cancer therapy. Several potent BET inhibitors, such as Mivebresib (ABBV-075), are built upon the 6-azaindole scaffold.[3] The synthesis of these complex molecules often begins with a functionalized 6-azaindole core derived from intermediates like our title compound.

Synthetic Rationale: The acetate group serves as a handle that can be readily converted into other functional groups. A common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines via standard amide bond formation protocols.

Drug_Synthesis_Workflow Synthetic Pathway to a 6-Azaindole Based BET Inhibitor Start Methyl 2-{1H-pyrrolo[2,3-c] pyridin-3-yl}acetate Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Final_Drug Complex 6-Azaindole Drug Molecule (e.g., BET Inhibitor) Coupling->Final_Drug Amine Substituted Amine (R-NH₂) Amine->Coupling

Figure 2: A representative workflow illustrating the use of the starting material in drug synthesis.

Part 3: Scientific Integrity and Field-Proven Insights

  • Trustworthiness through Bioisosterism: The choice of the 6-azaindole scaffold is a deliberate strategy rooted in the principle of bioisosterism. The nitrogen atom acts as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for the target protein, such as a kinase or bromodomain.[1][10] This provides a self-validating system where the structural hypothesis can be tested and confirmed through biological assays.

  • Navigating Synthetic Challenges: As noted, the electron-deficient pyridine ring complicates many standard indole syntheses.[1] Experienced chemists anticipate this and often select more robust, albeit sometimes longer, synthetic routes to ensure reliable and scalable production. The Bartoli and various palladium-catalyzed cyclization reactions are prime examples of overcoming these inherent challenges.

  • Authoritative Grounding in Kinase Inhibition: The structural similarity of azaindoles to the adenine core of ATP makes them exceptionally valuable scaffolds for designing kinase inhibitors.[1] A vast body of literature demonstrates that 7-azaindole derivatives are potent inhibitors of kinases like JAK, BRAF, and FGFR.[10][11][12] While the 6-azaindole isomer is utilized in different targets like BET bromodomains, the underlying principle of mimicking an endogenous ligand framework remains a powerful and authoritative design strategy.[3]

Conclusion

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate is more than a simple chemical; it is a strategically designed starting material that provides a reliable entry point into the synthesis of sophisticated and biologically active molecules. Its 6-azaindole core offers unique physicochemical properties that are highly sought after in modern drug discovery. A thorough understanding of its synthesis and the rationale behind its use empowers researchers to efficiently construct novel therapeutics for challenging diseases.

References

  • Journal of Medicinal Chemistry. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • RSC Publishing. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents. [Link]

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • University of Nebraska-Lincoln Digital Commons. Tofacitinib synthesis. [Link]

  • ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]

  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]

  • Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Google Patents.
  • Chinese Journal of Pharmaceuticals. Synthesis of the Related Substances of Tofacitinib Citrate. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Characterizing RIPK1 Kinase Inhibition in Cell-Based Assays Using 1H-pyrrolo[2,3-c]pyridine Analogs

Introduction The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][3] Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate serves as a crucial synthetic intermediate for building a diverse range of bioactive molecules based on this core structure.[4] A prominent class of therapeutics derived from this scaffold targets Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of programmed cell death and inflammation.[5][6]

RIPK1's kinase activity is a key driver of necroptosis, a form of regulated necrosis that contributes to the pathology of numerous inflammatory conditions, including neurodegenerative diseases and sepsis.[6][7][8] Consequently, small molecule inhibitors of RIPK1 are of significant therapeutic interest. This guide provides a detailed framework and experimental protocols for characterizing the cellular activity of 7-azaindole-based RIPK1 inhibitors, using GSK'481 as a representative compound, which has a reported IC50 of 1.3 nM for RIPK1.[9][10]

Mechanism of Action: RIPK1 in the Necroptosis Pathway

Necroptosis is a lytic, pro-inflammatory mode of cell death. A common trigger is the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1.[8][11] Under conditions where apoptosis is inhibited (e.g., by viral proteins or pharmacological caspase inhibitors), TNFR1 stimulation leads to the assembly of a cytosolic signaling complex known as the necrosome.[12]

Within the necrosome, RIPK1 and RIPK3 kinases are brought into proximity, leading to their reciprocal phosphorylation and activation.[13] Activated RIPK1 is a key event that can be targeted by inhibitors.[9][14] The activated RIPK1/RIPK3 complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[8][15] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[11] The inhibition of RIPK1 kinase activity with small molecules based on the 1H-pyrrolo[2,3-c]pyridine scaffold can effectively block this entire downstream cascade.[6]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (Pro-survival / Pro-inflammatory) TNFR1->ComplexI Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 ComplexI->RIPK1 Deubiquitination Necrosome Complex IIb (Necrosome) pRIPK1 p-RIPK1 Necrosome->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 Necrosome->pRIPK3 Phosphorylation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pMLKL p-MLKL (Oligomer) pRIPK1->pMLKL Activates RIPK3 to phosphorylate MLKL pRIPK3->pMLKL MLKL MLKL Lysis Cell Lysis (Necroptosis) pMLKL->Lysis Translocates & Disrupts Membrane Casp8_Inhib Caspase-8 Inhibition (e.g., Z-VAD-FMK) Casp8_Inhib->Necrosome Enables Formation Inhibitor 7-Azaindole Inhibitor (e.g., GSK'481) Inhibitor->pRIPK1 Blocks Kinase Activity

Caption: Experimental workflow for the necroptosis inhibition assay.

Protocol: Western Blot for p-MLKL (Necroptosis Marker)

To confirm that the observed cell protection is due to the inhibition of the necroptosis pathway, it is crucial to measure the phosphorylation of a key downstream effector, MLKL. [16] A. Materials

  • Cell Culture: 6-well plates.

  • Reagents: As per the necroptosis inhibition assay.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors. [17]* Antibodies:

    • Primary: Rabbit anti-phospho-MLKL (Ser358). [18][19] * Primary: Mouse or Rabbit anti-GAPDH or β-actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Detection: ECL substrate.

B. Step-by-Step Procedure

  • Cell Treatment:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) or vehicle for 1-2 hours.

    • Induce necroptosis as described above (Protocol 2, Step 3) for a shorter duration, typically 4-8 hours, to capture peak protein phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. [20] * Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-phospho-MLKL antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate to visualize bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylated MLKL signal should be observed in cells treated with an active RIPK1 inhibitor, confirming on-target pathway inhibition.

Data Presentation and Interpretation

Quantitative data from cell-based assays should be summarized for clear interpretation.

CompoundCell LineAssay TypeIC₅₀ (nM)Reference
GSK'481U937Cellular Necroptosis10[9][21]
GSK'481JurkatCellular NecroptosisN/A (abrogates RIP3 up-regulation at 300 nM)[9]
Necrostatin-1HT-29Necroptosis~20,000[22][23]
Test Compound HT-29 Necroptosis Inhibition TBD Current Study

Table 1: Example Data Summary for RIPK1 Inhibitors. The IC₅₀ values demonstrate the potency of compounds in blocking necroptosis in different cell lines.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment must include a comprehensive set of controls:

  • Untreated Control: Cells treated with neither compound nor induction cocktail. Represents baseline cell health and 100% viability.

  • Vehicle Control: Cells treated with the induction cocktail and the same concentration of DMSO as the test compound. Represents maximal necroptosis and 0% viability.

  • Positive Control Inhibitor: A known RIPK1 inhibitor (e.g., Necrostatin-1 or a characterized tool compound like GSK'481) should be run in parallel to validate the assay's responsiveness. [9][15]* Apoptosis vs. Necroptosis Control: To confirm the cell death modality, a condition with TNF-α + Smac mimetic but without the Z-VAD-FMK caspase inhibitor should be included. In many cell lines, this will induce apoptosis, which should not be blocked by a specific necroptosis inhibitor.

By rigorously applying these protocols and controls, researchers can confidently characterize the cellular efficacy and mechanism of action for novel 1H-pyrrolo[2,3-c]pyridine-based RIPK1 inhibitors.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • Gong, C., et al. (2022). Neuroimmune Mechanisms Underlying Neuropathic Pain: The Potential Role of TNF-α-Necroptosis Pathway. International Journal of Molecular Sciences, 23(13), 7203. Retrieved from [Link]

  • Nordic Biolabs AB. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Li, J., et al. (2021). Necroptosis: A Novel Pathway in Neuroinflammation. Frontiers in Cellular Neuroscience, 15, 693784. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Chen, X., et al. (2016). Necroptosis: a new link between cell death and inflammation. Journal of Cancer Metastasis and Treatment, 2, 248-56. Retrieved from [Link]

  • Tsvetkov, A. S., & Cheglakov, I. B. (2021). Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture. Methods in Molecular Biology, 2272, 115–123. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). GSK481 | RIP1 inhibitor. Retrieved from [Link]

  • He, S., et al. (2018). Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition. Molecular Medicine Reports, 19(2), 1358-1366. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters, 14(6), 793–800. Retrieved from [Link]

  • Chen, D., et al. (2023). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. Cell Death & Disease, 14(1), 1-11. Retrieved from [Link]

  • Cell Signaling. (2020, October 7). Necroptosis | TNF-Alpha Signalling. YouTube. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 853–857. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • Berger, S. B., et al. (2018). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Pharmacology Research & Perspectives, 6(1), e00375. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from [Link]

  • Fauster, K., et al. (2022). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. Journal of Medicinal Chemistry, 65(13), 9088–9103. Retrieved from [Link]

  • Li, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • Li, J., et al. (2017). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Cell Research, 27(10), 1275–1278. Retrieved from [Link]

  • Various Authors. (2020, January 24). Protocol for Inducing Necroptosis in Cell Culture?. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • Chen, Y., et al. (2022). Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors. STAR Protocols, 3(2), 101416. Retrieved from [Link]

  • Zhang, J., et al. (2015). Cobalt Chloride Induces Necroptosis in Human Colon Cancer HT-29 Cells. Asian Pacific Journal of Cancer Prevention, 16(6), 2569–2574. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western blot analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Retrieved from [Link]

  • Vredevoogd, D. W., et al. (2017). Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice. Science Translational Medicine, 9(388), eaaj1967. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186–12204. Retrieved from [Link]

  • Smirnova, M. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(9), 2147. Retrieved from [Link]

  • Sun, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20953-20965. Retrieved from [Link]

  • Li, Y., et al. (2023). Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect. Frontiers in Pharmacology, 14, 1195655. Retrieved from [Link]

  • Głowacka, E., & Ołdak, E. (2009). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 66(5), 515-521. Retrieved from [Link]

  • Smirnova, M. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(9), 2147. Retrieved from [Link]

  • Głowacka, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate synthesis"

Ticket ID: #AZA-6-C3-YIELD Topic: Improving yield of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-6-C3-YIELD Topic: Improving yield of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Diagnostic

User Issue: Researchers frequently report <15% yields or complete reaction failure when attempting to synthesize Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate using standard indole protocols (e.g., direct alkylation or oxalyl chloride glyoxylation).

Root Cause Analysis: The core scaffold, 1H-pyrrolo[2,3-c]pyridine (6-azaindole) , is significantly more electron-deficient than indole or 7-azaindole.[1] The pyridine nitrogen at position 6 exerts a strong electron-withdrawing effect on the C3 position, deactivating it toward electrophilic aromatic substitution (EAS).

  • Standard Indole Methods Fail: The classic "Oxalyl Chloride" route (Speeter-Anthony) often fails because the ring is too deactivated to attack the oxalyl chloride without harsh Lewis acids, which then cause complexation issues.

  • Regioselectivity: The N1 proton is acidic; basic conditions lead to N1-alkylation rather than C3-alkylation.[1]

The Solution: To improve yields from <15% to >60%, you must abandon direct alkylation and adopt a Stepwise Homologation Strategy . The most robust, scalable pathway is Formylation (Vilsmeier-Haack) → Olefination (Horner-Wadsworth-Emmons) → Selective Reduction .[1]

Decision Logic (Workflow Optimization)

Before proceeding, confirm your starting material and constraints using this logic flow.

G Start Start: Yield Optimization CheckSM Do you have 6-Azaindole? Start->CheckSM Direct Attempting Direct Alkylation (Methyl chloroacetate)? CheckSM->Direct Yes Glyoxyl Attempting Glyoxylation (Oxalyl Chloride)? Direct->Glyoxyl No Stop1 STOP: High N1-alkylation risk. Yields typically <10%. Direct->Stop1 Yes RecPath RECOMMENDED PATH: Aldehyde Homologation Glyoxyl->RecPath Switch Method Stop2 STOP: Ring too deactivated. Requires AlCl3 (messy workup). Glyoxyl->Stop2 Yes Step1 Step 1: Vilsmeier-Haack (Optimized for 6-aza) RecPath->Step1 Stop1->RecPath Pivot Stop2->RecPath Pivot Step2 Step 2: HWE Olefination (Trimethyl phosphonoacetate) Step1->Step2 Step3 Step 3: Selective Reduction (Pd/C or Pearlman's) Step2->Step3

Caption: Decision matrix for selecting the optimal synthetic route. Direct alkylation methods are flagged as high-risk due to electronic deactivation of the 6-azaindole core.[1]

High-Yield Protocol: The Aldehyde Homologation Route[1]

This protocol avoids the low reactivity trap of direct alkylation by using a highly reactive Vilsmeier intermediate, followed by a thermodynamic olefination.

Step 1: Optimized Vilsmeier-Haack Formylation

Goal: Synthesize 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.[1]

The Challenge: Standard Vilsmeier conditions (1.1 eq POCl3, 0°C) work for indole but often result in incomplete conversion for 6-azaindole. The Fix: Use a "Pre-formed Complex" method with higher equivalents and controlled heating.

ParameterStandard (Indole)Optimized (6-Azaindole) Reason
Reagent POCl3 (1.1 eq)POCl3 (5.0 - 7.0 eq) Drives equilibrium on electron-poor ring.[1]
Solvent DMF (solvent)DMF (3.0 eq) in CH2Cl2 or neatAvoids solvent competition; high concentration helps.[1]
Temp 0°C → RT0°C → 80-90°C Thermal energy required to overcome deactivation.[1]
Quench Ice waterNaOAc (aq) / Reflux Ensures complete hydrolysis of the stable iminium salt.

Protocol:

  • Dissolve 6-azaindole (1.0 eq) in DMF (10 vol).

  • Cool to 0°C. Dropwise add POCl3 (5.0 eq). Caution: Exothermic.

  • Heat to 90°C for 4–8 hours. Monitor by LCMS (look for the iminium intermediate).

  • Cool to RT. Pour into ice water containing NaOAc (5.0 eq).

  • Critical: Reflux the aqueous mixture for 15 mins to hydrolyze the iminium salt fully to the aldehyde.

  • Cool, filter the precipitate (the aldehyde is often insoluble in water).

    • Yield Target: 60–85%

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Goal: Synthesize Methyl (E)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)acrylate.[1]

Why HWE over Wittig? The phosphate byproduct is water-soluble, simplifying purification of the polar azaindole derivative.

Protocol:

  • Suspend NaH (60% dispersion, 2.2 eq) in dry THF at 0°C.

  • Add Trimethyl phosphonoacetate (2.0 eq) dropwise. Stir 30 min until clear (deprotonation).

  • Add the Aldehyde from Step 1 (1.0 eq) as a solution in THF (or DMF if solubility is poor).

  • Warm to RT and stir for 2–4 hours.

  • Quench with sat. NH4Cl. Extract with EtOAc/THF (3:1).

    • Note: The product is an

      
      -unsaturated ester.
      
    • Yield Target: >90%

Step 3: Selective Reduction

Goal: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate.[1]

The Risk: Over-reduction. The pyridine ring in 6-azaindole is susceptible to reduction under high-pressure hydrogenation, potentially yielding the piperidine derivative.

Protocol:

  • Dissolve the acrylate (Step 2) in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading) or Pearlman’s Catalyst (Pd(OH)2).

  • Hydrogenate at 1 atm (balloon pressure) at RT.

  • Monitor closely: Check LCMS every 30 mins. Stop immediately upon disappearance of the alkene.

  • Filter through Celite. Concentrate.

Troubleshooting Guide (FAQ)

Q1: Why can't I just use Methyl Chloroacetate and a base (e.g., NaH)?

A: This is the most common failure mode.

  • N-Alkylation: The proton on the pyrrole nitrogen (N1) is the most acidic site (pKa ~12-13).[1] NaH deprotonates N1, leading to rapid attack on the alkyl halide to form the N-alkylated product, not the C3 product.

  • C3 Deactivation: Even if you protect N1, the C3 position is not nucleophilic enough to displace the chloride without a Lewis acid catalyst.

Q2: I tried the Oxalyl Chloride method (Speeter-Anthony), but I got no solid precipitate.

A: In indole chemistry, the glyoxalyl chloride intermediate precipitates as a red/orange solid. For 6-azaindole:

  • The intermediate is often soluble or fails to form due to the electron-withdrawing pyridine N.

  • Fix: If you must use this route, add AlCl3 (3.0 eq) to the oxalyl chloride step in CH2Cl2. This activates the electrophile.[2] However, the aluminum salts make the aqueous workup difficult (emulsions) and yields rarely exceed 40%.

Q3: My Vilsmeier reaction shows starting material remaining even after 24 hours.

A: You likely didn't heat it enough.

  • 6-Azaindole requires heat (80-90°C) to react with the Vilsmeier reagent.[1]

  • Ensure your DMF is dry; water destroys the active chloroiminium species.

  • Switch to the "Pre-formed Vilsmeier Reagent" method: Mix DMF and POCl3 at 0°C for 30 mins before adding the substrate.

Q4: During reduction, I'm seeing a Mass+4 byproduct. What is it?

A: You have reduced the pyridine ring (saturated the 6-membered ring).

  • Fix: Switch from Pd/C to Wilkinson's Catalyst (Rh(PPh3)3Cl) in Benzene/Ethanol, or use Magnesium in Methanol for a selective reduction of the conjugated double bond without touching the heteroaromatic ring.

Mechanistic Insight (Graphviz)[1]

Understanding the electronic bias helps explain why the "Stepwise" route is necessary.

Mechanism Substrate 6-Azaindole N6 N6 (Pyridine N) Electron Withdrawing Substrate->N6 N1 N1 (Pyrrole N) Highly Acidic/Nucleophilic Substrate->N1 C3 C3 Position Deactivated Nucleophile N6->C3 Inductive Deactivation (-I) Reagent Electrophile (e.g., Cl-CH2-COOMe) C3->Reagent Slow Reaction Product_Bad N-Alkylated Product (Major Side Product) Reagent->Product_Bad Direct Alkylation Path Product_Good C3-Alkylated Product (Desired) Reagent->Product_Good Requires Activation (Vilsmeier) N1->Reagent Fast Reaction (Kinetic)

Caption: Mechanistic conflict in 6-azaindole. The N6 atom deactivates C3, while N1 remains highly nucleophilic, leading to unwanted N-alkylation in direct methods.

References

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[3]

    • Key Insight: Describes the optimization of Vilsmeier conditions specifically for the 6-azaindole scaffold, improving yields
  • Parrick, J., & YAHYA, R. (1970). The Vilsmeier-Haack Reaction on 6-Azaindole. Journal of the Chemical Society C: Organic.
  • Wang, T., et al. (2011). Practical Synthesis of Azaindole Derivatives. Journal of Organic Chemistry.
  • Robinson, J. E., et al. (2014). Synthesis of the 6-azaindole Containing HIV-1 Attachment Inhibitor BMS-663068. Journal of Medicinal Chemistry.

    • Context: Demonstrates scale-up challenges and alternative Friedel-Crafts conditions (using AlCl3) for functionalizing the 6-azaindole core.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate in Kinase Discovery

Executive Summary: The "Azaindole Switch" In the high-stakes arena of kinase inhibitor design, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has long been the "privileged structure," serving as the core for blockbust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azaindole Switch"

In the high-stakes arena of kinase inhibitor design, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has long been the "privileged structure," serving as the core for blockbuster drugs like Vemurafenib and Tofacitinib. However, the subject of this guide—Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (a 6-azaindole derivative)—represents a critical "scaffold hop" used to navigate intellectual property (IP) space, modulate metabolic stability, and alter solubility profiles.

This guide objectively compares this 6-azaindole chemotype against the industry-standard 7-azaindole and the classic Indole . We treat the title compound not merely as a standalone drug, but as a representative Fragment Probe used in Fragment-Based Drug Discovery (FBDD) to interrogate the ATP-binding hinge region of kinases.

Mechanistic Profiling & Scaffold Comparison

The Hinge Binding Vector Analysis

The primary differentiator between these scaffolds is the position of the pyridine nitrogen, which dictates the hydrogen bonding vectors available for interaction with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • 7-Azaindole (Standard): The N7 nitrogen and N1-H form a perfect "Donor-Acceptor" motif, mimicking the Adenine ring of ATP. This allows for a high-affinity bidentate interaction with the backbone carbonyl and amide NH of the hinge residues (e.g., Glu/Leu).

  • 6-Azaindole (Subject): The N6 nitrogen (in the [2,3-c] isomer) is shifted. It cannot form the standard bidentate hinge interaction in the same geometry as the 7-azaindole. Instead, it is often used to:

    • Target kinases with "water-mediated" networks in the hinge.

    • Avoid "gatekeeper" clashes.

    • Improve aqueous solubility due to the lower pKa of the pyridine nitrogen (approx pKa 6.8 vs 4.6).

Comparative Data Table: Physicochemical & Binding Properties
Feature6-Azaindole (Subject) 7-Azaindole (Standard) Indole (Classic)
Core Structure Pyrrolo[2,3-c]pyridinePyrrolo[2,3-b]pyridineBenzopyrrole
H-Bond Pattern Monodentate (usually)Bidentate (Privileged)Monodentate (Donor only)
N-Pyridine pKa ~6.8 (More basic)~4.6 (Less basic)N/A (No pyridine N)
Solubility (pH 7.4) High (due to ionization)ModerateLow
Metabolic Liability N-Oxidation potentialGenerally stableC3 oxidation prone
Primary Utility Scaffold Hopping / LSD1 & JAKATP-mimetic (BRAF, JAK)RTK Inhibitors (VEGFR)
Key Drug Example Preclinical (LSD1/JAK)Vemurafenib Sunitinib

Visualization: Scaffold Interaction Topologies

The following diagram illustrates the structural divergence and binding logic between the subject (6-Azaindole) and the standard (7-Azaindole).

KinaseScaffoldLogic cluster_0 The Standard (Privileged) cluster_1 The Subject (Scaffold Hop) Start Kinase Inhibitor Design (Hinge Region Targeting) Node7 7-Azaindole Scaffold (Pyrrolo[2,3-b]) Start->Node7 Node6 6-Azaindole Scaffold (Pyrrolo[2,3-c]) Start->Node6 Bind7 Bidentate Binding (N1-H donor + N7 acceptor) Node7->Bind7 Direct H-Bonds Outcome7 High Potency (ATP Mimic) Bind7->Outcome7 Outcome6 Selectivity / Solubility (Water-mediated bind) Outcome7->Outcome6 Scaffold Hopping (IP & ADME Optimization) Bind6 Altered Geometry (N6 Position Shift) Node6->Bind6 Vector Change Bind6->Outcome6

Figure 1: Decision tree illustrating the mechanistic divergence between the industry-standard 7-azaindole and the subject 6-azaindole scaffold.

Experimental Protocols for Validation

To objectively evaluate Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate against other inhibitors, you must validate two factors: Binding Affinity and Functional Inhibition .

Protocol A: Thermal Shift Assay (DSF) for Fragment Binding

Rationale: Since the subject molecule is a low-molecular-weight fragment/ester, standard IC50 assays may be too insensitive. DSF detects the stabilization of the kinase protein upon fragment binding.

  • Preparation:

    • Protein: Recombinant Kinase Domain (e.g., JAK1 or PIM1) at 2 µM in HEPES buffer (pH 7.5).

    • Ligand: Dissolve Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate in DMSO to 100 mM.

    • Dye: SYPRO Orange (5000x stock) diluted to 10x.

  • Plate Setup (384-well PCR plate):

    • 10 µL Protein solution + 0.2 µL Compound (Final conc: 1 mM).

    • Reference: 7-Azaindole fragment (Positive Ctrl) and DMSO (Negative Ctrl).

  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min in a RT-PCR machine.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) using the Boltzmann sigmoid fit.
      
    • Metric:

      
      .
      
    • Success Criteria: A

      
       indicates significant scaffold binding.
      
Protocol B: TR-FRET Competition Assay (LanthaScreen)

Rationale: To determine if the ester (or its hydrolyzed acid) competes with ATP.

  • Reagents:

    • Kinase: 5 nM (e.g., JAK2).

    • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-tag antibody (e.g., anti-His).

  • Workflow:

    • Step 1: Dispense 5 µL of the test compound (serial dilution 10 µM to 1 nM) into a white 384-well plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.

    • Step 3: Add 5 µL of Tracer. Incubate 60 min at RT.

  • Detection:

    • Read on a plate reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).

  • Calculation:

    • Calculate TR-FRET ratio (

      
      ).
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Workflow Visualization: From Fragment to Lead

FBDD_Workflow cluster_ester Chemical Modification Step1 Fragment Screening (Subject Molecule) Step2 Hit Validation (DSF / NMR) Step1->Step2 >2°C Shift Step3 Scaffold Elaboration (Grow Vector) Step2->Step3 X-Ray Co-crystal Step4 Lead Optimization (Selectivity) Step3->Step4 SAR Expansion Mod Hydrolysis of Methyl Ester to Acid (Active Species?) Step3->Mod

Figure 2: The Fragment-Based Drug Discovery (FBDD) workflow, positioning the methyl ester as a starting point for elaboration.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2018.

  • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 2018.[1]

  • Song, Y., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[2] ACS Medicinal Chemistry Letters, 2013.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Guide.

Sources

Comparative

Reference Standard Guide: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

Content Type: Technical Comparison & Application Guide Subject: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (6-Azaindole-3-acetic acid methyl ester) Intended Audience: Medicinal Chemists, Analytical Scientists, and Q...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (6-Azaindole-3-acetic acid methyl ester) Intended Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary

In the high-stakes arena of kinase inhibitor development—particularly for JAK and ROCK pathways—the 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) has emerged as a critical bioisostere to the more common indole and 7-azaindole cores.

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate serves a dual role: it is a pivotal synthetic intermediate and a primary reference standard for impurity profiling. Its value lies in its ability to quantify ester hydrolysis (acid formation) and distinguish regioisomeric impurities (4-, 5-, and 7-azaindoles) that frequently contaminate bulk active pharmaceutical ingredients (APIs).

This guide moves beyond basic datasheets to provide a comparative analysis of this standard against its free acid form and regioisomers, supported by validated analytical protocols.

Part 1: Chemical Identity & Structural Significance

The nomenclature of azaindoles is frequently a source of confusion in supply chains. This standard is the 6-azaindole derivative, characterized by the nitrogen atom at the 6-position of the fused ring system.

PropertySpecification
Systematic Name Methyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
Scaffold Type 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Key Feature Pyridine Nitrogen at Position 6 (para to the pyrrole nitrogen)
Primary Application Reference Standard for HPLC/GC purity analysis; Synthetic Intermediate
Structural Differentiation

Unlike the ubiquitous 7-azaindole (found in Tofacitinib), the 6-azaindole core alters the hydrogen bond acceptor vector, significantly impacting kinase hinge binding affinity and solubility.

Azaindole_Comparison cluster_properties Physicochemical Impact Indole Indole Core (Lipophilic, C-H only) Aza7 7-Azaindole (Pyrrolo[2,3-b]pyridine) *Most Common* Indole->Aza7 Bioisosteric Replacement (N at pos 7) Aza6 6-Azaindole (Pyrrolo[2,3-c]pyridine) *Target Standard* Aza7->Aza6 Regioisomer Shift (N at pos 6) Solubility Increased Aqueous Solubility Aza6->Solubility pKa Altered pKa (Pyridyl N basicity) Aza6->pKa

Figure 1: Structural relationship between Indole, 7-Azaindole, and the target 6-Azaindole standard. The position of the nitrogen atom dictates the chromatographic selectivity required for analysis.

Part 2: Comparative Performance Analysis

As a Senior Application Scientist, I evaluate this standard not in isolation, but against the alternatives you will encounter in the lab: the Free Acid (hydrolysis product) and the Indole Analog .

Stability & Handling: Ester vs. Free Acid

The primary alternative for quantification is the free acid, 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid. However, the methyl ester is the superior reference standard for long-term storage and stock solution stability.

FeatureMethyl Ester (Standard)Free Acid (Alternative)Operational Verdict
Zwitterionic Nature No (Neutral/Basic)Yes (Isoelectric point issues)Ester prevents aggregation and solubility issues in organic solvents.
Decarboxylation Risk LowHigh (Thermal instability)Acid can decarboxylate to 3-methyl-6-azaindole under GC conditions; Ester is GC-stable.
Hygroscopicity LowModerate to HighEster is easier to weigh accurately for quantitative stock preparation.
Chromatographic Selectivity: The Regioisomer Challenge

In synthesis, cyclization errors can lead to 4-aza or 5-aza byproducts. The 6-azaindole ester must be resolvable from these isomers.

  • Polarity Ranking (RP-HPLC): 5-Aza < Indole < 7-Aza < 6-Aza (Most Polar)

  • Implication: The 6-azaindole ester typically elutes earlier than its 7-aza counterpart on C18 columns due to the higher exposure of the pyridine nitrogen to the aqueous mobile phase.

Part 3: Validated Analytical Protocols

To use this molecule as a reference standard, you must employ a method that suppresses the ionization of the pyridine ring or ensures sharp peak shape despite it.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: Quantify the methyl ester purity and detect the presence of hydrolyzed free acid.

System Suitability Requirements:

  • Tailing Factor: < 1.5 (Critical due to basic N interaction with silanols).

  • Resolution (Rs): > 2.0 between Methyl Ester and Free Acid.

Methodology:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Why? High carbon load prevents peak tailing of basic azaindoles.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0). Why? Basic pH keeps the pyridine nitrogen deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV at 260 nm (Characteristic azaindole absorption).

Protocol B: Stock Solution Preparation (Self-Validating)

Objective: Create a stable standard solution that verifies its own integrity.

  • Solvent: Dissolve 10 mg of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate in DMSO-d6 (for NMR) or Methanol (for HPLC).

  • Validation Step: Run a T0 (Time Zero) HPLC injection.

  • Stress Test: Re-inject after 24 hours at room temperature.

    • Pass Criteria: Increase in the "Free Acid" peak (approx. RRT 0.4) must be < 0.1%.

    • Failure Mode: If acid peak grows, the methanol contains water/acid traces promoting hydrolysis. Switch to anhydrous Acetonitrile.

Protocol_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_outcome Data Output Step1 Weigh Standard (±0.01 mg precision) Step2 Dissolve in Anhydrous MeCN Step1->Step2 Step3 Inject 5 µL (pH 9.0 Buffer) Step2->Step3 Decision Peak Tailing < 1.5? Step3->Decision Decision->Step3 No (Adjust pH/Column) Result Report Purity % & Impurity RRTs Decision->Result Yes

Figure 2: Analytical workflow for validating the reference standard. Note the critical decision point regarding peak tailing, a common issue with 6-azaindoles.

Part 4: Source Verification & Synthesis Context

When sourcing this standard, "Certificate of Analysis" (CoA) verification is mandatory. Because 6-azaindoles are harder to synthesize than 7-azaindoles, vendors may mislabel isomers.

Verification Checklist (NMR Fingerprint): To confirm you have the 6-aza ([2,3-c]) and not the 7-aza ([2,3-b]):

  • H-2 Proton (Pyrrole ring): Look for a doublet or broad singlet around 7.5-7.7 ppm.

  • Pyridine Protons:

    • 6-Azaindole: You should see a singlet at the C7 position (approx 8.8 ppm) and a doublet at C4/C5.

    • 7-Azaindole: Shows a distinct dd (doublet of doublets) pattern for the pyridine ring protons (H4, H5, H6).

    • Key Differentiator: The C7 proton singlet is diagnostic for the 6-azaindole core [1].

Synthesis Origin: This standard is typically derived from the imino-Stetter reaction of 2-aminoazacinnamic acid derivatives or via lithiation of 3-amino-4-picoline followed by condensation with esters [2]. Understanding this origin helps predict potential impurities (e.g., residual picolines).

References

  • BenchChem. (2025).[1] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • Kim, T., et al. (2024).[2] Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis, 56, 860-870.[2] Retrieved from

  • Song, J.J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Journal of Organic Chemistry. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). Retrieved from

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Novel Pyrrolo[2,3-c]pyridine-Based Inhibitors

This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors built on the 1H-pyrrolo[2,3-c]pyridine scaffold, using "Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate" as a re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors built on the 1H-pyrrolo[2,3-c]pyridine scaffold, using "Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate" as a representative example. For the purpose of this guide, we will refer to this molecule as Compound X . We will objectively compare its hypothetical performance with established alternatives and provide supporting experimental frameworks to guide researchers, scientists, and drug development professionals in their own selectivity profiling efforts.

Introduction: The Pyrrolopyridine Scaffold and the Imperative of Selectivity

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, and its isomeric relative, 7-azaindole, are considered "privileged scaffolds" in modern medicinal chemistry.[1][2] Their structure is adept at mimicking adenine, enabling them to function as hinge-binding motifs for ATP-competitive kinase inhibitors.[3][4][5] This versatility has led to their incorporation into numerous inhibitors targeting a wide array of kinases, including those involved in oncology and inflammatory diseases.[6][7][8]

Compound X (Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate) represents a novel chemical entity based on this scaffold. While its primary target—let's assume for this guide it is a non-receptor tyrosine kinase, Tyrosine Kinase A (TKA) —is the focus of its design, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.

Characterizing the selectivity profile of a new inhibitor is paramount. Unintended inhibition of other kinases can lead to toxicity or unexpected pharmacological effects, while in some cases, a multi-targeted profile can be therapeutically beneficial (polypharmacology).[9][10] This guide outlines a systematic, multi-tiered approach to elucidating the cross-reactivity of Compound X, comparing it to a known multi-kinase inhibitor, Dasatinib , to illustrate the spectrum of selectivity profiles a researcher might encounter.

A Multi-Pronged Strategy for Comparative Selectivity Profiling

A robust assessment of cross-reactivity cannot rely on a single experiment. It requires an integrated analysis of biochemical and cellular data. Here, we propose a tiered workflow to systematically narrow down and validate off-target interactions.

Tier 1: Broad Kinome Profiling

The initial step is to cast a wide net. A high-throughput biochemical screen against a large, representative panel of human kinases provides a global view of a compound's inhibitory activity.[11][12] Commercial services often offer panels of over 400 kinases, typically performed at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify any potential interactions.

The data below represents a hypothetical outcome of such a screen, showcasing the percentage of inhibition for Compound X and Dasatinib.

Kinase Target Kinase Family Compound X (% Inhibition @ 1 µM) Dasatinib (% Inhibition @ 1 µM)
TKA (Primary Target) Tyrosine Kinase98%99%
ABL1Tyrosine Kinase15%99%
SRCTyrosine Kinase22%98%
LCKTyrosine Kinase35%95%
Tyrosine Kinase B (TKB) Tyrosine Kinase75% 92%
Ser/Thr Kinase C (STKC) Ser/Thr Kinase68% 45%
CDK2CMGC8%65%
PI3KαLipid Kinase5%12%
mTORPI3K-related2%15%
BRAFTKL11%88%

Interpretation & Causality: This initial screen immediately highlights key differences. Compound X appears highly potent against its primary target, TKA, with potential off-target activity against TKB and STKC (inhibition >50%). In contrast, Dasatinib demonstrates its known multi-kinase profile, potently inhibiting a broad range of tyrosine kinases in addition to TKA.[10] The lower activity of Compound X against kinases like ABL1 and SRC suggests that the specific substitutions on its pyrrolopyridine core afford a degree of selectivity not present in Dasatinib. The next logical step is to quantify the potency of these "hits."

Tier 2: Potency Determination (IC50)

For the primary target and any significant off-targets identified in Tier 1, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of potency and is essential for calculating a selectivity index.

Kinase Target Compound X (Biochemical IC50) Dasatinib (Biochemical IC50)
TKA (Primary Target) 5 nM1 nM
TKB (Off-Target) 80 nM5 nM
STKC (Off-Target) 250 nM> 1,000 nM

Interpretation & Causality: The IC50 data confirms that Compound X is a potent inhibitor of TKA. Its potency against the off-target TKB is 16-fold weaker than against TKA, while its activity against STKC is 50-fold weaker. This provides a preliminary selectivity window. A common metric, the Selectivity Score (S-Score) , can be calculated to quantify promiscuity. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM concentration. A lower S-score indicates higher selectivity. The goal of this stage is to confirm which off-targets are potent enough to warrant further investigation in a cellular context.

Tier 3: Cellular Target Engagement & Functional Impact

Biochemical assays test against isolated enzymes. Cellular assays are critical to determine if a compound can permeate the cell membrane, engage its target in a physiological environment (with ATP concentrations typically in the millimolar range), and elicit a functional response.[13][14]

  • Cellular Target Engagement (CETSA): The Cellular Thermal Shift Assay (CETSA) directly measures target binding in intact cells.[15] Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of TKA, TKB, or STKC in the presence of Compound X provides direct evidence of target engagement.

  • Cellular Functional Assays: A cell line whose survival or proliferation is dependent on the activity of the target kinase is an invaluable tool. For instance, if TKA is an oncogenic driver, Compound X should inhibit the proliferation of TKA-dependent cancer cells.[16] Comparing the IC50 from this cell-based assay to the biochemical IC50 provides insight into the compound's cellular potency.

Assay Type Metric Compound X Dasatinib
TKA-Dependent Cell Proliferation Cellular IC5050 nM10 nM
TKB-Dependent Cell Proliferation Cellular IC50950 nM45 nM
CETSA on TKA ΔTm (Shift in Melting Temp)+4.5 °C+5.2 °C
CETSA on TKB ΔTm (Shift in Melting Temp)+1.2 °C+4.8 °C

Interpretation & Causality: The cellular data for Compound X shows a ~10-fold shift between its biochemical and cellular IC50 for TKA (5 nM vs. 50 nM). This is common and can be due to factors like cell permeability or high intracellular ATP levels.[10] Crucially, the cellular potency against the TKB-dependent cell line is significantly weaker (950 nM), and the CETSA shows only a minor thermal stabilization of TKB. This combined data strongly suggests that while Compound X can inhibit TKB in a biochemical assay, this interaction is much less pronounced in a physiological cellular setting, indicating a good selectivity window over this potential off-target.

Experimental Protocols: A Guide to Practice

To ensure trustworthiness and reproducibility, detailed methodologies are essential. The following are standardized, step-by-step protocols for key cross-reactivity experiments.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[17]

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest (e.g., TKA)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the enzyme)

  • Test compound (e.g., Compound X) serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Compound X (e.g., from 10 µM to 0.1 nM) in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "maximum inhibition" control (0% activity).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure assay sensitivity.[10]

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C. The incubation time may need optimization depending on the kinase's activity.

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement by measuring the thermal stabilization of a target protein in intact cells upon ligand binding.[15]

Objective: To confirm that Compound X binds to TKA and TKB in a cellular environment.

Materials:

  • Cell line expressing the target proteins (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Compound X) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies for Western Blotting (anti-TKA, anti-TKB, anti-loading control like GAPDH)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with Compound X (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction). Determine the protein concentration.

  • Western Blot Analysis: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting. Probe with primary antibodies against TKA, TKB, and a loading control.

  • Data Analysis: Quantify the band intensities for each target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature. The resulting curve is the melting curve. A shift in the curve to a higher temperature in the compound-treated sample indicates thermal stabilization and therefore target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Decision Making start Novel Pyrrolopyridine (Compound X) broad_screen Tier 1: Broad Kinome Screen (>400 Kinases @ 1 µM) start->broad_screen id_hits Identify Off-Target Hits (e.g., >50% Inhibition) broad_screen->id_hits ic50 Tier 2: Dose-Response Assays (Determine Biochemical IC50) id_hits->ic50 cetsa Tier 3: Cellular Target Engagement (CETSA) ic50->cetsa Validate Hits functional Tier 3: Functional Cellular Assay (e.g., Proliferation) ic50->functional Assess Function analysis Integrated Analysis: Compare Biochemical vs. Cellular Potency & Target Engagement cetsa->analysis functional->analysis decision Go / No-Go Decision for Lead Optimization analysis->decision

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor TKA TKA (Primary Target) RTK->TKA TKB TKB (Off-Target) RTK->TKB Pathway1 Downstream Effector 1 TKA->Pathway1 Pathway2 Downstream Effector 2 TKB->Pathway2 STKC STKC (Off-Target) Pathway3 Downstream Effector 3 STKC->Pathway3 Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation Toxicity Potential Toxicity Pathway3->Toxicity CompoundX Compound X CompoundX->TKA Strong Inhibition CompoundX->TKB Weak Inhibition CompoundX->STKC Weak Inhibition

Caption: Hypothetical signaling pathway for Compound X.

Conclusion

The assessment of cross-reactivity for a novel chemical entity like Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate is a cornerstone of preclinical drug development. By employing a systematic, tiered approach—from broad biochemical screening to specific cellular validation—researchers can build a comprehensive selectivity profile. This process, which contrasts the focused potency against a primary target with potential off-target interactions, is critical for making informed decisions. The insights gained from these comparative studies not only de-risk clinical development by identifying potential liabilities but also open avenues for discovering beneficial polypharmacology. The methodologies and frameworks presented here provide a robust starting point for any team seeking to thoroughly characterize a novel pyrrolopyridine-based inhibitor.

References

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  • Okamoto, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(9), 787-793. Available at: [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(5), 785. Available at: [Link]

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  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Di Micco, S. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

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  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Available at: [Link]

  • DiscoverX. (2017). Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. Available at: [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274-i280. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Singh, R., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 259, 115668. Available at: [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2153. Available at: [Link]

  • Traxler, P., et al. (2001). Discovery of the pyrrolo[2,1-f][4][9][18]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 44(21), 3601-3605. Available at: [Link]

  • Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. Available at: [Link]

  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

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  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Guillaumet, G., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 5(24), 4036-4043. Available at: [Link]

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Comparative

"comparative analysis of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate synthesis routes"

A Comparative Guide to the Synthesis of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Introduction Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate, a key heterocyclic building block, holds significant importance in med...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

Introduction

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate, a key heterocyclic building block, holds significant importance in medicinal chemistry. It serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1][2] The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a recognized pharmacophore present in a wide array of biologically active molecules, including kinase inhibitors and potential therapeutics for diseases like cancer and Alzheimer's.[3] Given its pivotal role, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is a primary concern for researchers in drug development and process chemistry.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for preparing Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate. We will dissect the mechanistic underpinnings, provide detailed experimental insights, and objectively evaluate the merits and drawbacks of each approach to empower chemists in selecting the optimal route for their specific research and development needs.

Route 1: The Classical Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of heterocyclic chemistry for constructing indole and azaindole scaffolds.[4][5][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone.[4][5] For the synthesis of 6-azaindoles, this method has been successfully applied, although it was historically perceived as challenging for this specific scaffold.[7]

Conceptual Overview & Mechanistic Rationale

The synthesis commences with the condensation of a pyridylhydrazine with a suitable four-carbon keto-ester or its equivalent, such as methyl 4,4-dimethoxybutanoate. The resulting hydrazone is the key intermediate that, upon exposure to a strong acid catalyst, undergoes a cascade of transformations.

The Causality Behind the Mechanism: The choice of a strong Brønsted or Lewis acid is critical.[5] The acid protonates the hydrazone, facilitating tautomerization to an 'ene-hydrazine'. This intermediate is primed for the signature step of the Fischer synthesis: an electrocyclic[8][8]-sigmatropic rearrangement. This rearrangement is thermally or acid-promoted and is crucial for forming the new C-C bond that defines the pyrrole ring. Following the rearrangement, the resulting diimine intermediate undergoes acid-catalyzed cyclization and elimination of ammonia to yield the aromatic 6-azaindole ring system.[4][5]

Workflow & Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis Start Pyridylhydrazine + Methyl 4,4-dimethoxybutanoate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (H+) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization (H+) Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization & Ammonia Elimination Diimine->Cyclization Product Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Cyclization->Product Japp_Klingemann_Workflow Start 4-Aminopyridine Diazonium Pyridyldiazonium Salt Start->Diazonium NaNO2, HCl Coupling Japp-Klingemann Coupling & Cleavage Diazonium->Coupling Ketoester Methyl 2-acetyl-4-oxobutanoate Ketoester->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Cyclization Fischer Indole Cyclization (H+) Hydrazone->Cyclization Product Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Cyclization->Product

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
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Reactant of Route 2
Reactant of Route 2
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
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